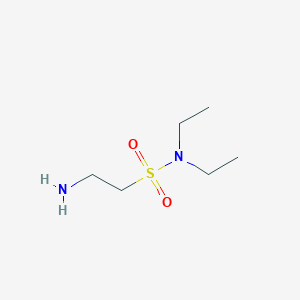

2-amino-N,N-diethylethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

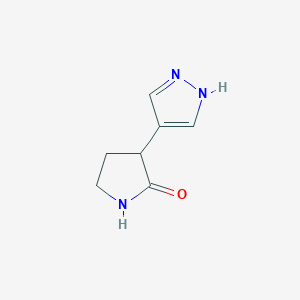

2-Amino-N,N-diethylethane-1-sulfonamide is a chemical compound with the molecular formula C6H16N2O2S . It has a molecular weight of 180.27 .

Molecular Structure Analysis

The molecular structure of 2-amino-N,N-diethylethane-1-sulfonamide consists of a central sulfur atom, two doubly bonded oxygens, a nitrogen atom, and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-N,N-diethylethane-1-sulfonamide are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

Copper-Catalyzed Reactions

A study demonstrates the use of copper(II) acetate in catalyzing a three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides. This process highlights the compatibility of different silanes and diethoxydiarylsilanes under conditions facilitating sulfur dioxide insertion, showcasing an application in synthesizing sulfonamide derivatives (Wang, X., Xue, L., & Wang, Z., 2014).

Synthesis of 1,2,4-Thiadiazinane Dioxides

Another research introduces a method for preparing 1,2,4-thiadiazinane dioxides from β-aminoethane sulfonamides, involving dichloromethane, dibromomethane, and formaldehyde. This process utilizes a sequential Michael addition and a SuFEx reaction, highlighting the versatility of sulfonamides in synthesizing novel organic compounds (Khumalo et al., 2018).

Sulfonamide in Drug Metabolism Studies

Biocatalysis in Drug Metabolism

An interesting application outside of direct drug use is the use of biocatalysis to study drug metabolism. The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the role of sulfonamides in generating metabolites for structural characterization and clinical investigations. This approach offers insights into the metabolic pathways and potential interactions of sulfonamide-containing drugs (Zmijewski et al., 2006).

Functional Group Importance in Medicinal Chemistry

Sulfonamide as an Essential Functional Group

Despite being instructed to exclude direct drug-related information, it's noteworthy to mention the significance of the sulfonamide group in medicinal chemistry. It is an essential structural component in many drugs, acting as an isostere for carboxylic acid groups. This functionality is critical in the design of sulfonamide antibacterials and other therapeutic agents, demonstrating the broad utility of sulfonamides in drug development and their safe use despite historical concerns over sulfa allergies (Kalgutkar, Jones, & Sawant, 2010).

Propiedades

IUPAC Name |

2-amino-N,N-diethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-8(4-2)11(9,10)6-5-7/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYZAAPAACSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-diethylethane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2979530.png)

![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)

![N-(3,5-dichlorophenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2979536.png)

![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)

![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)